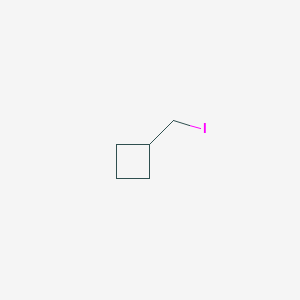
(Iodométhyl)cyclobutane
Vue d'ensemble
Description
(Iodomethyl)cyclobutane is an organic compound featuring a cyclobutane ring, a four-membered carbon ring, with an iodomethyl substituent. This compound is known for its unique puckered structure and chemical properties, such as increased C–C π-character and relative chemical inertness for a highly strained carbocycle .
Applications De Recherche Scientifique
(Iodomethyl)cyclobutane has several applications in scientific research:
Mécanisme D'action
Target of Action
(Iodomethyl)cyclobutane is primarily used as a synthetic intermediate in the production of various pharmaceuticals and natural products .
Mode of Action
The mode of action of (Iodomethyl)cyclobutane is primarily chemical rather than biological. It participates in [2+2] cycloaddition reactions, a type of chemical reaction where two alkenes combine to form a cyclobutane . This reaction is a fundamental step in the synthesis of many cyclobutane-containing natural products .
Biochemical Pathways
The cyclobutane-containing compounds that can be synthesized using (iodomethyl)cyclobutane are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Result of Action
The primary result of (Iodomethyl)cyclobutane’s action is the formation of cyclobutane rings in the synthesis of various natural products and pharmaceuticals . The specific molecular and cellular effects would depend on the particular cyclobutane-containing compound that is synthesized.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including iodomethylcyclobutane, is through [2+2] cycloaddition reactions. These reactions involve the photochemical or thermal activation of alkenes to form cyclobutane rings . For iodomethylcyclobutane, the synthesis typically involves the reaction of cyclobutene with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of iodomethylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(Iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: Reduction of iodomethylcyclobutane can lead to the formation of cyclobutane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃) are common reagents used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions include cyclobutanone derivatives, substituted cyclobutanes, and various cyclobutane-based intermediates used in further chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple four-membered ring without substituents.
Methylcyclobutane: A cyclobutane ring with a methyl substituent.
Bromomethylcyclobutane: Similar to iodomethylcyclobutane but with a bromine atom instead of iodine.
Uniqueness
(Iodomethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and the ability to form halogen bonds . This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propriétés
IUPAC Name |
iodomethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQLLOJOKZLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376700 | |
| Record name | (Iodomethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-62-1 | |
| Record name | (Iodomethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


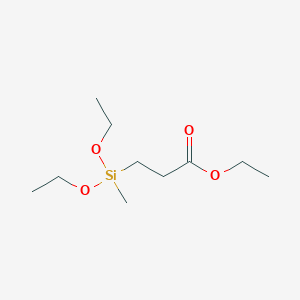
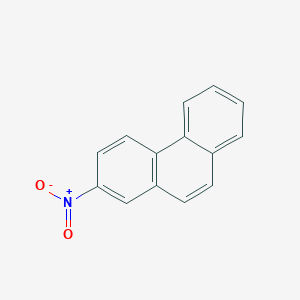

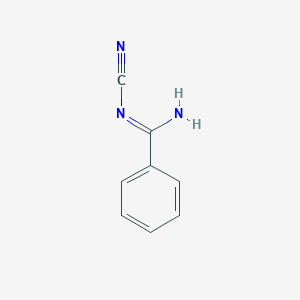
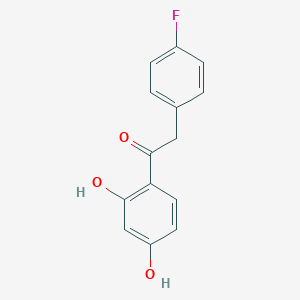
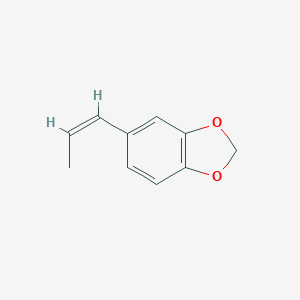
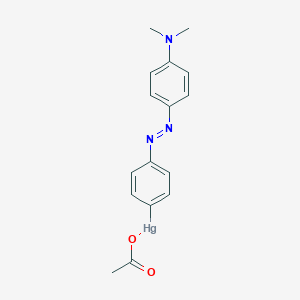
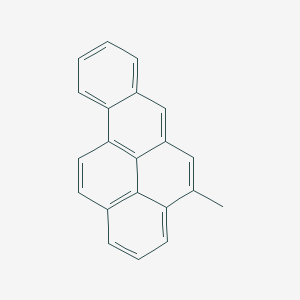

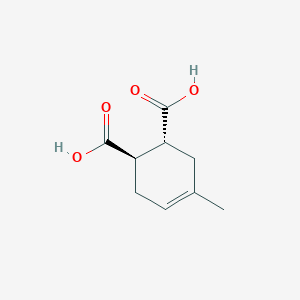
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

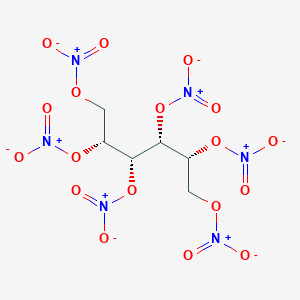
![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)
